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Compound of Interest

Compound Name: Cinchonidine

Cat. No.: B7722743 Get Quote

An In-depth Technical Guide to (8S,9R)-Cinchonan-9-ol (Cinchonidine)

Introduction
(8S,9R)-Cinchonan-9-ol, more commonly known as cinchonidine, is a prominent member of

the cinchona alkaloid family, extracted from the bark of the Cinchona tree. It is a diastereomer

of cinchonine and a pseudo-enantiomer of quinidine. This versatile molecule has garnered

significant attention in the scientific community, not only for its historical importance as an

antimalarial agent but also for its contemporary applications as a chiral catalyst in asymmetric

synthesis. This guide provides a comprehensive overview of cinchonidine, tailored for

researchers, scientists, and drug development professionals. It delves into its chemical identity,

physicochemical properties, biological activities, and its role in modern organic chemistry,

supported by experimental protocols and pathway diagrams.

Chemical Identity: IUPAC Name and Synonyms
The formal IUPAC name for (8S,9R)-Cinchonan-9-ol is (R)---INVALID-LINK--methanol[1][2].

Due to its complex structure and historical usage, it is known by a variety of synonyms.
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Table 1: IUPAC Name and Synonyms for

(8S,9R)-Cinchonan-9-ol

Systematic IUPAC Name (R)---INVALID-LINK--methanol

Common Name Cinchonidine

Stereoisomer Designation
(8S,9R)-Cinchonidine; (-)-Cinchonidine; L-

Cinchonidine

CAS Number 485-71-2

Other Synonyms
Cinchovatine, (8alpha,9R)-Cinchonan-9-ol,

alpha-Quinidine

Physicochemical and Spectral Data
A summary of the key physicochemical properties of cinchonidine is provided in Table 2. This

data is crucial for its application in both laboratory and industrial settings.

Table 2: Physicochemical Properties of

Cinchonidine

Property Value

Molecular Formula C₁₉H₂₂N₂O

Molar Mass 294.43 g/mol [1]

Appearance White crystalline powder

Melting Point 204-205 °C[1]

Boiling Point 464.5 °C[1]

Density 1.2 g/mL[1]

Solubility in Water Slightly soluble (0.25 g/L at 20 °C)[1]

pKa pKa1 = 5.85, pKa2 = 9.92 (at 25 °C)
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Spectral data is essential for the identification and characterization of cinchonidine. Key

spectral features are summarized in Table 3.

Table 3: Spectral Data for Cinchonidine

Spectroscopic Technique Key Features

¹³C NMR
Spectra available in public databases such as

PubChem.

Mass Spectrometry (GC-MS)
Characteristic fragmentation pattern available in

databases like SpectraBase[3].

Mass Spectrometry (LC-MS/MS)
Precursor ion and product ion data can be found

in resources like PubChem[2].

Biological Activity and Signaling Pathways
Cinchonidine exhibits a range of biological activities, with its antimalarial and cardiac effects

being the most notable.
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Table 4: Biological Activities of Cinchonidine

Activity Description

Antimalarial

Cinchonidine demonstrates activity against

Plasmodium falciparum, the parasite

responsible for malaria. Its efficacy is generally

considered to be less than that of quinine and

quinidine[4][5].

Antiarrhythmic

It acts as a Class Ia antiarrhythmic agent by

blocking sodium ion channels in myocardial

cells[6]. This action slows the depolarization rate

and prolongs the action potential duration.

Otoprotective

Recent studies have shown that cinchonidine

can alleviate cisplatin-induced ototoxicity by

regulating the PI3K-AKT signaling pathway[7]

[8]. It has been observed to reduce the

accumulation of reactive oxygen species (ROS)

and inhibit apoptosis in hair cells[7][8].

PI3K-AKT Signaling Pathway Modulation
Cinchonidine has been identified as a modulator of the PI3K-AKT signaling pathway, which is

crucial for cell survival and proliferation. In the context of cisplatin-induced ototoxicity, cisplatin

leads to the accumulation of ROS, which in turn inhibits the PI3K-AKT pathway, leading to

apoptosis of auditory hair cells. Cinchonidine can counteract this by activating the PI3K-AKT

pathway, thereby protecting the cells from damage[7][8].
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Cinchonidine's Protective Role in the PI3K-AKT Pathway
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Caption: Cinchonidine activates the PI3K-AKT pathway, mitigating cisplatin-induced

apoptosis.

Application in Asymmetric Synthesis
Cinchonidine is a cornerstone in the field of asymmetric catalysis, where it is used to induce

chirality in a wide array of chemical transformations[4][9][10][11]. Its rigid molecular framework
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and strategically positioned functional groups (the quinuclidine nitrogen and the C9 hydroxyl

group) allow for effective stereocontrol.

General Experimental Protocol: Asymmetric Michael
Addition
The following is a generalized protocol for a cinchonidine-catalyzed asymmetric Michael

addition, a fundamental carbon-carbon bond-forming reaction. This protocol is based on

principles outlined in the literature for cinchona alkaloid catalysis.

Workflow for Asymmetric Michael Addition
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Workflow for Cinchonidine-Catalyzed Asymmetric Synthesis

Start: Reaction Setup

1. Add Cinchonidine Catalyst
and Electrophile (e.g., trans-β-nitrostyrene)

to solvent.

2. Add Nucleophile
(e.g., dimethyl malonate).

3. Stir at specified temperature.
Monitor by TLC.

4. Quench reaction
(e.g., with aq. NH4Cl).

5. Extract with organic solvent
(e.g., ethyl acetate).

6. Dry organic layers
(e.g., with Na2SO4) and concentrate.

7. Purify by column chromatography.

8. Analyze enantiomeric excess (ee)
by chiral HPLC.

End: Enantioenriched Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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